molecular formula C9H11NO3 B1317541 Ethyl 6-(hydroxymethyl)nicotinate CAS No. 35005-81-3

Ethyl 6-(hydroxymethyl)nicotinate

Cat. No.: B1317541
CAS No.: 35005-81-3
M. Wt: 181.19 g/mol
InChI Key: RDSGPHNFOMPILP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 6-(hydroxymethyl)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD⁺ (nicotinamide adenine dinucleotide). This interaction facilitates the conversion of nicotinic acid to nicotinate mononucleotide, a crucial step in NAD⁺ biosynthesis . Additionally, this compound has been shown to interact with nicotinamide mononucleotide adenylyltransferase, further contributing to NAD⁺ biosynthesis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the expression of genes involved in oxidative stress response and energy metabolism . It also modulates cell signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the biosynthesis of NAD⁺ . Additionally, this compound acts as an activator of sirtuins, a family of NAD⁺-dependent deacetylases that regulate various cellular processes, including gene expression, DNA repair, and metabolism . This activation leads to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound maintains its effects on cellular function, including enhanced gene expression and metabolic activity, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve overall cellular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the nicotinate and nicotinamide metabolism pathway . It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, facilitating the conversion of nicotinic acid to NAD⁺ . This involvement in NAD⁺ biosynthesis highlights its importance in cellular energy metabolism and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes via specific transporters, including organic cation transporters . Once inside the cell, this compound is distributed to different cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its role in modulating cellular metabolism and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in NAD⁺ biosynthesis and energy metabolism . Additionally, this compound undergoes post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(hydroxymethyl)nicotinate can be synthesized through several methods. One common method involves the reaction of dimethyl 2,5-pyridine dicarboxylate with calcium chloride in tetrahydrofuran and ethanol, followed by reduction with sodium tetrahydroborate . Another method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Ethyl 6-(hydroxymethyl)nicotinate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific chemical structure and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and development set it apart from other similar compounds.

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-8(6-11)10-5-7/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSGPHNFOMPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567473
Record name Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35005-81-3
Record name Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 9.2 g of ethyl 6-acetoxymethylnicotinate in chloroform (40 ml) was added an ethanol solution of sodium ethoxide prepared from 0.92 g of sodium and 23 ml of ethanol, and the mixture was stirred at room temperature for 2 hours. The reaction liquid was poured into water containing 6 ml of acetic acid and the chloroform layer was separated and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure, carbon tetrachloride was added to the residue, and the insoluble substance was removed by filtration. The filtrate was concentrated under reduced pressure and the residue was recrystallized from ethyl acetate/hexane to obtain 5.1 g of ethyl 6-hydroxymethylnicotinate. ##STR8##
Name
ethyl 6-acetoxymethylnicotinate
Quantity
9.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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40 mL
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0.92 g
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23 mL
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0 (± 1) mol
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6 mL
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Synthesis routes and methods II

Procedure details

45.77 g (205 mmol) of ethyl 2,5-pyridine-dicarboxylate was dissolved in 410 ml of absolute ethanol in a one-liter round-bottomed flask. The reaction medium was cooled to −5° C. and 5.04 g (133.2 mmol) of sodium borohydride was added, followed by portionwise addition of 14.79 g (133.2 mmol) of calcium chloride, while keeping the temperature below −5° C. The reaction medium was stirred at −5° C. for two hours and poured into water. The product was extracted with ethyl ether and washed with water and the organic phase was then dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a column of silica eluted with ethyl ether, in order to obtain 31.33 g (84%) of a white crystalline solid.
Quantity
45.77 g
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reactant
Reaction Step One
Quantity
410 mL
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reactant
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5.04 g
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reactant
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14.79 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A slurry of dry calcium chloride (22.7 g, 0.205 mol) in ethanol (300 mL) and THF (300 mL) at 0° C. was treated portionwise with sodium borohydride (15.5 g, 0.41 mol), stirred for 2.5 hours, treated with dimethyl 2,5-pyridinedicarboxylate (20.0 g, 0.103 mol), stirred for 20 minutes, treated with saturated ammonium chloride solution (100 mL), and concentrated. The concentrate was dissolved in dichloromethane, and the solution was washed sequentially with saturated ammonium chloride solution, water, and brine, dried (MgSO4), filtered,and concentrated to provide the desired product containing approximately 10% methyl 6-hydroxymethylnicotinate. This mixture was used directly in the next step without further purification.
Quantity
22.7 g
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reactant
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15.5 g
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reactant
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300 mL
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reactant
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300 mL
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20 g
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100 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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